(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound “(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. The exact method would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the number of different functional groups and ring structures present. The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives incorporating the triazolo[4,5-d]pyrimidin motif for exploring antimicrobial activities. For instance, the study by Bektaş et al. (2010) synthesized a series of compounds related to the chemical structure of interest and evaluated their antimicrobial activities, finding some derivatives to possess good or moderate activities against test microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010). Molecules, 15(4), 2427-2438.
Antagonist Activity and Biological Evaluation
Another research area involves the modification of this chemical structure to develop compounds with potential antagonist activity. Watanabe et al. (1992) prepared derivatives with 5-HT2 and alpha 1 receptor antagonist activity, demonstrating the potential for further development in therapeutic applications Watanabe, Y., Usui, H., Kobayashi, S., Yoshiwara, H., Shibano, T., Tanaka, T., Morishima, Y., Yasuoka, M., & Kanao, M. (1992). Journal of medicinal chemistry, 35(1), 189-194.
Novel Synthetic Approaches
The research by Abdelhamid et al. (2012) focuses on novel synthetic approaches for creating derivatives containing the triazolo[4,5-d]pyrimidin scaffold, aiming at the development of compounds with enhanced biological properties. Their work underscores the versatility of the core structure in generating diverse biologically active molecules Abdelhamid, A., Shokry, S. A., & Tawfiek, S. M. (2012). Journal of Heterocyclic Chemistry, 49, 116-124.
Preclinical Evaluation for Imaging Applications
Zhou et al. (2014) synthesized a derivative for mapping cerebral adenosine A2A receptors with PET, indicating the potential use of such compounds in diagnostic imaging and neurological research Zhou, X., Khanapur, S., Huizing, A., Zijlma, R., Schepers, M., Dierckx, R., van Waarde, A., de Vries, E. D., & Elsinga, P. (2014). Journal of medicinal chemistry, 57(21), 9204-9210.
Antibacterial Activity of Triazole Analogues
Nagaraj et al. (2018) explored the antibacterial activity of triazole analogues of piperazine, demonstrating the chemical's versatility in generating compounds with significant inhibition of bacterial growth Nagaraj, A., Srinivas, S., & Rao, G. N. (2018). Journal of Chemistry and Chemical Sciences.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that triazole compounds, which are part of this compound’s structure, are capable of forming hydrogen bonds with their targets due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in certain cancer cell lines .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds .
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cancer cell lines .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2/c1-35-18-8-6-17(7-9-18)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)15-2-4-16(5-3-15)23(24,25)26/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIDBURGAWKSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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